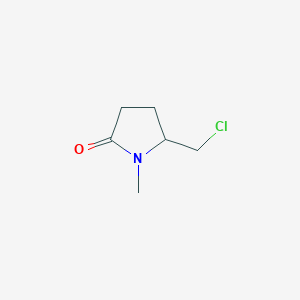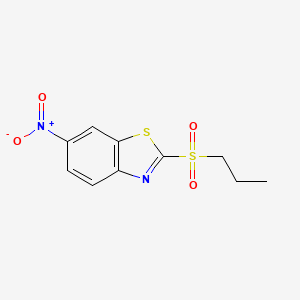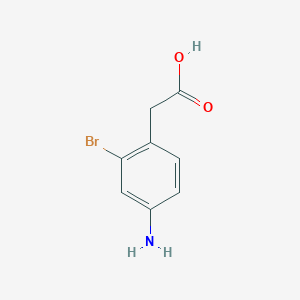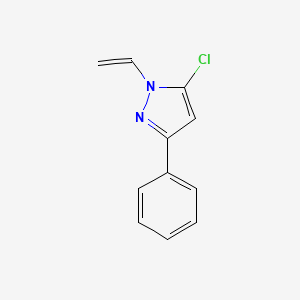![molecular formula C9H15NO2 B3277975 Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate CAS No. 66937-72-2](/img/structure/B3277975.png)
Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate
Overview
Description
Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate is a chemical compound with the CAS Number: 66937-72-2 . Its IUPAC name is tert-butyl (2-propynylamino)acetate . The molecular weight of this compound is 169.22 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h1,10H,6-7H2,2-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate has various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been investigated for its antimicrobial and antifungal properties.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate are currently unknown . The compound could potentially affect a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would also depend on the specific pathways and targets involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it remains over time.
Advantages and Limitations for Lab Experiments
One advantage of Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate is its ease of synthesis and purification, making it readily available for use in laboratory experiments. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its potential use as a drug candidate.
Future Directions
There are several future directions for research on Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate. One area of interest is its potential use as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate its pharmacokinetics and pharmacodynamics, as well as its efficacy and safety in human trials. Additionally, this compound's antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics. Further research is needed to explore its potential in this area.
Safety and Hazards
The safety information for Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of covalent bonds or hydrogen bonds, which can alter the enzyme’s activity and stability . Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, influencing the overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes . For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal studies. These effects are often dose-dependent, with a threshold dose above which adverse effects become apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid and lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct this compound to its target compartments. The subcellular localization can influence its interactions with biomolecules and its overall biochemical activity.
properties
IUPAC Name |
tert-butyl 2-(prop-2-ynylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h1,10H,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRJHJLYLHPRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B3277934.png)
![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)



![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)


